{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
Description
{8,8-Difluorotricyclo[3.2.1.0²,⁷]octan-1-yl}methanol is a fluorinated tricyclic alcohol characterized by a rigid tricyclo[3.2.1.0²,⁷]octane core substituted with two fluorine atoms at the 8-position and a hydroxymethyl (-CH₂OH) group at the 1-position. This compound’s structural complexity arises from its fused ring system, which introduces significant steric strain and electronic effects due to the fluorine substituents. Such features make it a candidate for applications in medicinal chemistry (e.g., as a bioactive scaffold) or materials science (e.g., as a building block for fluorinated polymers) .
Properties
Molecular Formula |
C9H12F2O |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(8,8-difluoro-1-tricyclo[3.2.1.02,7]octanyl)methanol |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h5-7,12H,1-4H2 |
InChI Key |
JBVNYLXQKGCROP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2(C(C1C3)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Hydroxylation: The final step involves the introduction of the hydroxyl group (-OH) to form the methanol derivative. This can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of {8,8-Difluorotricyclo[3.2.1.0²,⁷]octan-1-yl}methanol and its closest analogs, inferred from the evidence:
¹Inferred from structural similarity to bicyclo analogs.
Structural and Functional Analysis
- Fluorination Effects : The 8,8-difluoro substitution in the tricyclo and bicyclo[5.1.0] analogs introduces electron-withdrawing effects, which may stabilize adjacent carbocations or influence hydrogen-bonding interactions. In contrast, the trifluoromethyl (-CF₃) group in the bicyclo[2.2.2] analog enhances lipophilicity and metabolic stability, a desirable trait in drug design .
- Hydrogen-Bonding Capacity: All three compounds share a hydroxymethyl group, providing one H-bond donor. However, the tricyclo and bicyclo[5.1.0] analogs have fewer acceptors (3 vs. 4 in the CF₃-bearing compound), which may reduce solubility in polar solvents .
Research Implications
- The tricyclo compound’s unique geometry could serve as a rigid scaffold in drug discovery, mimicking bioactive conformations of flexible molecules.
- Comparative studies using LC-MS or HPLC (as in ) could resolve structural ambiguities and quantify stability or degradation products under analytical conditions .
Biological Activity
Overview of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
Chemical Structure and Properties
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is a complex bicyclic compound featuring two fluorine atoms attached to a tricyclic structure. Its molecular formula can be represented as . The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
Biological Activity
Mechanisms of Action
Compounds with similar structural features often exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antimicrobial Activity : Many fluorinated compounds have shown enhanced antimicrobial properties due to their ability to disrupt cell membranes or interfere with metabolic pathways.
- Cytotoxic Effects : Some bicyclic compounds are known for their cytotoxic effects against cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Neuroactivity : Certain derivatives may interact with neurotransmitter systems, influencing neurological functions.
Toxicity and Safety Profile
Fluorinated compounds can exhibit varied toxicity profiles depending on their structure and biological interactions:
- Acute Toxicity : Initial studies should assess acute toxicity through standard assays such as LD50 in rodent models.
- Chronic Effects : Long-term exposure studies are essential to understand potential carcinogenic or mutagenic effects.
Future Directions
Further research is necessary to elucidate the specific biological activities of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol:
- In vitro Studies : Conducting cell-based assays to determine cytotoxicity and mechanism of action.
- In vivo Studies : Evaluating pharmacokinetics and bioavailability in animal models.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the tricyclic structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
